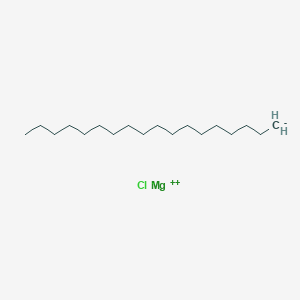

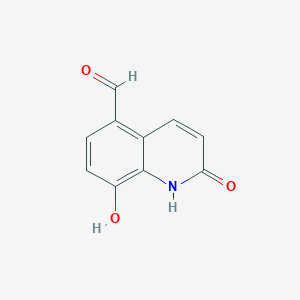

5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo-, is a chemical compound related to the quinoline family, which is known for its diverse chemical behavior and wide-ranging applications in organic synthesis and pharmaceuticals. Quinoline derivatives are important in the synthesis of various heterocyclic compounds due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through several methods, including the Vilsmeier-Haack reaction, which is commonly employed for the synthesis of quinolinecarboxaldehyde compounds. For example, the synthesis of novel quinolinone derivatives has been described via the Vilsmeier-Haack reaction of acetylated quinoline precursors, showcasing the versatility of this method in generating complex quinoline structures (Ibrahim et al., 2013).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This core structure is often modified with various functional groups, leading to a wide range of derivatives with diverse chemical properties. Structural elucidation is typically achieved through analytical and spectral data, including NMR and mass spectrometry.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including ring-opening and ring-closure reactions, which are significant for the synthesis of complex heterocyclic compounds. The chemical behavior of these compounds can be influenced by substituents on the quinoline nucleus, leading to a variety of products under different reaction conditions. For instance, the reaction of quinolinecarboxaldehyde with hydroxylamine hydrochloride under different conditions reveals its distinctive chemical behavior, resulting in a range of products due to ring-opening ring-closure (RORC) mechanisms (Ibrahim et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Various studies have documented the synthesis of quinoline and its derivatives. Tamura et al. (1982) explored the synthesis of 5-Hydroxy-l-ethyl-1,4-dihydrio-4-oxo-3-quinolinecarboxylic acids and their derivatives, which involved thermal cyclization of 3-oxocyclohexenylaminomethylenemalonates, followed by aromatization, ethylation, and hydrolysis of products. The 5-amino derivatives were prepared through aromatization of isoxazole intermediates (Tamura et al., 1982). Similarly, Xin et al. (1993) synthesized 1-amino-6-fluoro-1,4-dihydro-4-oxo-7-(substituted) piperazinyl-3-quinolinecarboxylic acids and their derivatives by reacting ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate with corresponding benzaldehydes, demonstrating the versatility of quinoline synthesis methods (Xin et al., 1993).

Degradation and Metabolism

Schwarz et al. (1989) researched the degradation of quinoline by different bacterial strains, which could utilize quinoline as the sole source of carbon, nitrogen, and energy. This study identified various degradation products of quinoline, proposing different degradation pathways for quinoline in microorganisms, hinting at the ecological relevance of quinoline derivatives (Schwarz et al., 1989).

Spectroscopic and Electrochemical Characterization

The study by Wantulok et al. (2020) presented a novel approach to synthesizing selected quinolinecarbaldehydes and characterizing them spectroscopically. The study compared classical synthesis methods and conducted computational studies to understand formylation transformations. Furthermore, the electrochemical properties of these compounds were investigated, revealing a strong correlation between chemical structure and reduction and oxidation potentials. This study highlights the importance of quinoline derivatives in various applications, including their potential in electrochemical sensors (Wantulok et al., 2020).

Luminescent Boron Complexes

Benelhadj et al. (2016) synthesized a series of luminescent boron complexes using 5-Quinolinecarboxaldehyde. These complexes, based on BODIPY dyes or original benzimidazole or phenanthroimidazole N^N chelates, exhibited intense emission bands upon photoexcitation, with photoluminescence quantum yields reaching up to unity. This research underscores the potential of quinolinecarboxaldehyde in crafting luminescent probes for various applications (Benelhadj et al., 2016).

Eigenschaften

IUPAC Name |

8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-6-1-3-8(13)10-7(6)2-4-9(14)11-10/h1-5,13H,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNMPVCZLVKVJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C=O)C=CC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218460 |

Source

|

| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |

CAS RN |

68304-21-2 |

Source

|

| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068304212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)

![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)

![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)